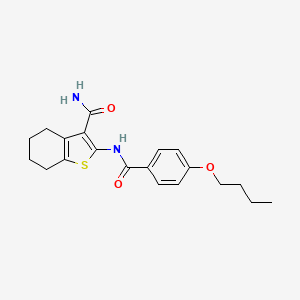
(E)-1-(4-fluorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-fluorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptor Antagonism
Compounds with similar structures have been studied for their role in modulating orexin receptors, which are critical in arousal and stress-related behaviors. For instance, selective orexin-1 receptor antagonists like compound 56, a brain-penetrant molecule, demonstrate the potential for treating psychiatric disorders associated with stress or hyperarousal states without affecting spontaneous sleep patterns in animal models (Bonaventure et al., 2015).
Supramolecular Chemistry
Quinoline urea derivatives, including those synthesized for forming silver(I) complexes, exhibit gelator behavior, indicating applications in materials science for creating novel supramolecular structures (Braga et al., 2013). This research suggests potential in developing new materials with specific physical properties, such as fluorescence or gelation under certain conditions.
Antiproliferative Activity
Novel urea and bis-urea derivatives have been explored for their antiproliferative effects against cancer cell lines, demonstrating the diversity of biological activities exhibited by these compounds. Some derivatives show selective activity against breast carcinoma cells, highlighting the potential for targeted cancer therapies (Perković et al., 2016).
Adenosine Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. This research indicates potential therapeutic applications in conditions mediated by adenosine receptors, such as inflammatory or cardiovascular diseases (van Muijlwijk-Koezen et al., 2000).
Antimicrobial and Antifungal Applications
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities, showing promise as new agents for combating resistant microbial strains (Mishra et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluoroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde followed by the addition of urea. The reaction is carried out under reflux in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "4-fluoroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline and 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Add urea to the reaction mixture and continue heating under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or other suitable method.", "Step 6: Purify the product by recrystallization or other suitable method." ] } | |
CAS番号 |
899984-21-5 |
分子式 |
C18H17FN4O2 |
分子量 |
340.358 |
IUPAC名 |
1-(4-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24) |
InChIキー |
PBJLJZIBHKYRQK-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)
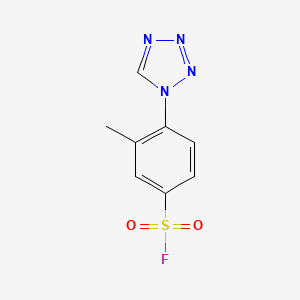
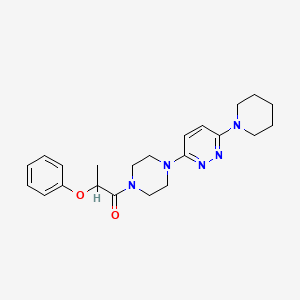
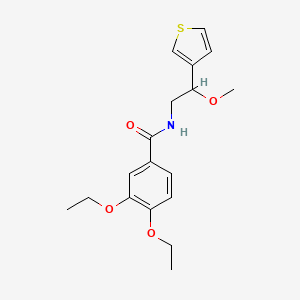
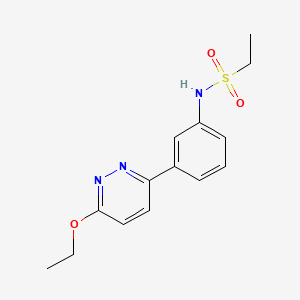
![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)
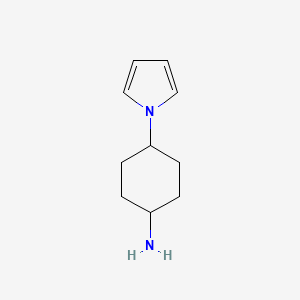
![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)
![7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2483347.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2483348.png)
